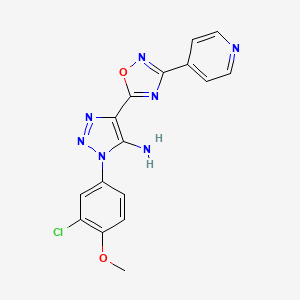

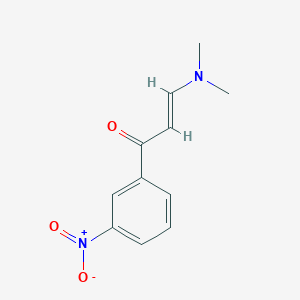

![molecular formula C9H8N2O4S B2536491 Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide CAS No. 1031967-52-8](/img/structure/B2536491.png)

Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide” is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold has been highlighted for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide are influenced by many functional groups attached to the ring .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves several steps. For instance, the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide results in 2-aminobenzenesulfonamides . These are then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives . These are further reacted with a series of arylboronic acids via Suzuki coupling to furnish the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is influenced by the functional groups attached to the ring. For instance, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring . For instance, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring . For instance, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues .Wissenschaftliche Forschungsanwendungen

Demethylating Agents in Solid Tumours

Research indicates that demethylating agents, which may include compounds like Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide, show promise in the treatment of solid tumours. These agents have shown effectiveness in haematological malignancies, and preclinical results suggest potential in solid tumours as well. Studies demonstrate that demethylating agents can improve clinical outcomes and alter methylation status in patients with solid tumours. However, a clear correlation between demethylation and clinical response is yet to be established, underscoring the need for further research, especially in early-stage and highly methylated tumours (Linnekamp et al., 2017).

Environmental Contaminants and Epigenetic Changes

Environmental contaminants, such as benzene, a compound structurally similar to this compound, have been linked to significant epigenetic changes. Chronic exposure to these contaminants is associated with diseases like aplastic anemia and acute myelogenous leukemia. Studies have highlighted the potential epigenetic effects of such exposure, with observations of altered gene regulation and DNA methylation. This underlines the importance of understanding the mechanisms through which these contaminants alter gene expression, which could enhance the prediction of toxicity of new compounds and improve disease prevention strategies (Fenga et al., 2016).

Non-Cancer Health Effects of Benzene

Research also delves into the non-cancer health effects of benzene, a compound related to this compound. Evidence suggests that exposure to benzene can lead to non-cancerous health effects, impacting vital systems like the reproductive, immune, nervous, endocrine, cardiovascular, and respiratory systems. However, the exact mechanisms and the extent of these effects require further investigation, especially in regions where monitoring of benzene content is inadequate (Bahadar et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of this compound are the PI3Kδ inhibitors and ATP-sensitive potassium channels . These targets play crucial roles in various cellular processes, including cell growth, metabolism, and ion transport .

Mode of Action

This compound interacts with its targets by binding to the active sites, leading to changes in their function. For instance, it acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . It also inhibits the PI3Kδ, which is involved in cellular functions such as cell growth and survival .

Biochemical Pathways

The compound affects several biochemical pathways. It has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities . It also acts as an ATP-sensitive potassium channel opener , which can affect insulin release.

Pharmacokinetics

The compound’s inhibitory potency and selectivity over other pi3k isoforms have been noted .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets. For example, its action as a PI3Kδ inhibitor can lead to decreased cell growth and survival . Its role as an ATP-sensitive potassium channel opener can inhibit insulin release .

Zukünftige Richtungen

The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxide derivatives could involve exploring more functional groups that can be attached to the ring to enhance their pharmacological activities . Additionally, more studies could be conducted to better understand their mechanism of action .

Eigenschaften

IUPAC Name |

methyl 1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-15-9(12)8-10-6-4-2-3-5-7(6)16(13,14)11-8/h2-5H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUIIACICBXIQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NS(=O)(=O)C2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

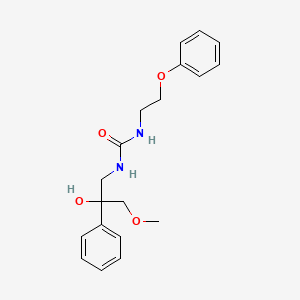

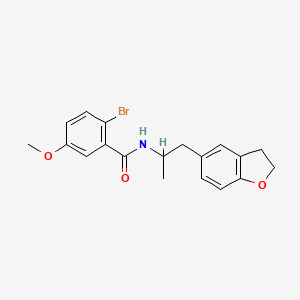

![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)

![Pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2536416.png)

![4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2536421.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2536424.png)

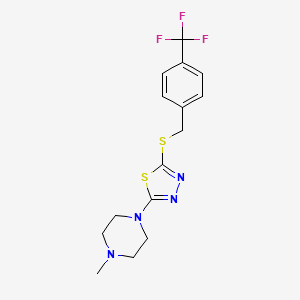

![2-[[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2536426.png)

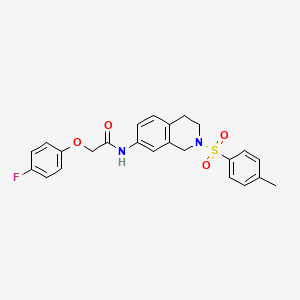

![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2536428.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea](/img/structure/B2536430.png)